molecular formula C8H10N4O2 B2417618 4-(Methylamino)pyridine-2,6-dicarboxamide CAS No. 2402831-25-6

4-(Methylamino)pyridine-2,6-dicarboxamide

Cat. No. B2417618
CAS RN: 2402831-25-6
M. Wt: 194.194
InChI Key: CSFIMHIHHXKYPO-UHFFFAOYSA-N
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Description

4-(Methylamino)pyridine-2,6-dicarboxamide, also known as MAPD, is a drug compound that has gained prominence in scientific research due to its unique chemical properties. It is an excellent tridentate ligand for transition metals such as Cu 2+ and Ni 2+ .


Synthesis Analysis

The synthesis of 4-(Methylamino)pyridine-2,6-dicarboxamide involves the use of propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride . The introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamides .


Molecular Structure Analysis

The molecular formula of 4-(Methylamino)pyridine-2,6-dicarboxamide is C8H10N4O2. The InChI code is 1S/C8H10N4O2/c1-11-4-2-5 (7 (9)13)12-6 (3-4)8 (10)14/h2-3H,1H3, (H2,9,13) (H2,10,14) (H,11,12) .


Physical And Chemical Properties Analysis

The physical form of 4-(Methylamino)pyridine-2,6-dicarboxamide is a powder . It has a molecular weight of 194.19 . The storage temperature is room temperature .

Scientific Research Applications

Safety and Hazards

The safety information for 4-(Methylamino)pyridine-2,6-dicarboxamide includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

  • Target of Action Its primary targets are not well-documented in the literature, but it has gained prominence in scientific research due to its unique chemical and biological properties.
  • Mode of Action

    • It is known that MAPD can form coordination complexes with transition metals (such as Cu^2+ and Ni^2+), suggesting potential roles in coordination chemistry and stabilization of reactive species .

    Biochemical Pathways

    • However, derivatives based on pyridine-2,6-dicarboxamide scaffolds have been used as model compounds to study intramolecular hydrogen bonding, steric effects, and electronic factors in molecular conformations .

    Pharmacokinetics

    • Its molecular weight is 194.19 g/mol, and it exists as a powder at room temperature .

    Action Environment

    • For instance, the presence of water has been found to promote the crystallization of related compounds .

properties

IUPAC Name

4-(methylamino)pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-11-4-2-5(7(9)13)12-6(3-4)8(10)14/h2-3H,1H3,(H2,9,13)(H2,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFIMHIHHXKYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)pyridine-2,6-dicarboxamide

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